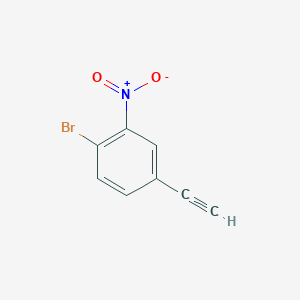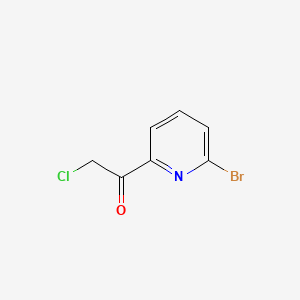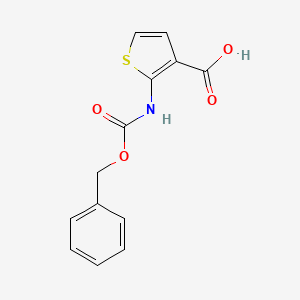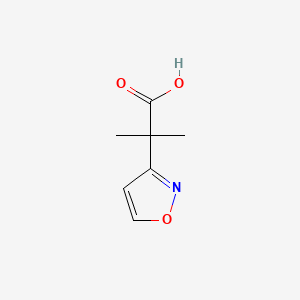
2-(Isoxazol-3-yl)-2-methylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Isoxazol-3-yl)-2-methylpropanoic acid is a compound that features an isoxazole ring, which is a five-membered heterocyclic structure containing one oxygen and one nitrogen atom. Isoxazole derivatives are known for their significant biological activities and are commonly found in various pharmaceuticals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of isoxazole derivatives, including 2-(Isoxazol-3-yl)-2-methylpropanoic acid, often involves the (3 + 2) cycloaddition reaction. This reaction typically uses an alkyne as a dipolarophile and nitrile oxide as the dipole . Common catalysts for these reactions include copper (I) and ruthenium (II), although metal-free synthetic routes are also being explored to avoid the drawbacks of metal-catalyzed reactions, such as high costs and toxicity .
Industrial Production Methods
Industrial production methods for isoxazole derivatives focus on optimizing reaction conditions to achieve high yields and purity. Microwave-assisted synthesis has been employed to enhance reaction rates and selectivity. For instance, using dry dimethylformamide (DMF) as a solvent under microwave irradiation at 120°C for 1 hour has been shown to be effective .
Análisis De Reacciones Químicas
Types of Reactions
2-(Isoxazol-3-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Aplicaciones Científicas De Investigación
2-(Isoxazol-3-yl)-2-methylpropanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Isoxazole derivatives are found in various pharmaceuticals, such as antibiotics and anticancer drugs.
Industry: They are used in the development of new materials and as intermediates in chemical synthesis.
Mecanismo De Acción
The mechanism of action of 2-(Isoxazol-3-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. Isoxazole derivatives can act as inhibitors of enzymes or receptors, thereby modulating biological processes. For example, some isoxazole derivatives have been shown to inhibit histone deacetylases (HDACs), which play a role in gene expression and cancer progression .
Comparación Con Compuestos Similares
Similar Compounds
Sulfamethoxazole: An antibiotic that contains an isoxazole ring.
Muscimol: A psychoactive compound that acts on GABA receptors.
Ibotenic acid: A neurotoxin that acts on glutamate receptors.
Uniqueness
2-(Isoxazol-3-yl)-2-methylpropanoic acid is unique due to its specific structure and the presence of a methyl group, which can influence its reactivity and biological activity. Its ability to undergo various chemical reactions and its wide range of applications in scientific research make it a valuable compound .
Propiedades
Fórmula molecular |
C7H9NO3 |
|---|---|
Peso molecular |
155.15 g/mol |
Nombre IUPAC |
2-methyl-2-(1,2-oxazol-3-yl)propanoic acid |
InChI |
InChI=1S/C7H9NO3/c1-7(2,6(9)10)5-3-4-11-8-5/h3-4H,1-2H3,(H,9,10) |
Clave InChI |
MFGISFHCPRJJRZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=NOC=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S)-1-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethan-1-ol](/img/structure/B13571880.png)
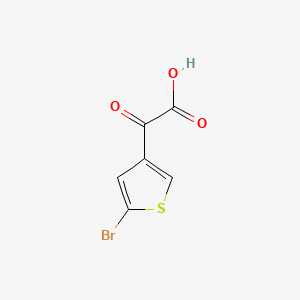
![tert-butylN-[4-(3-hydroxyazetidin-1-yl)phenyl]carbamate](/img/structure/B13571894.png)
![3-((Benzyloxy)carbonyl)-5-methoxy-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13571899.png)
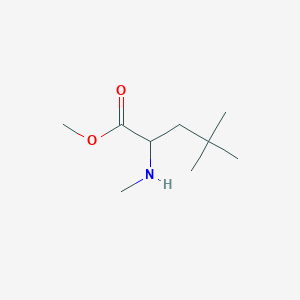
![Spiro[3.5]nonane-6-carbaldehyde](/img/structure/B13571907.png)
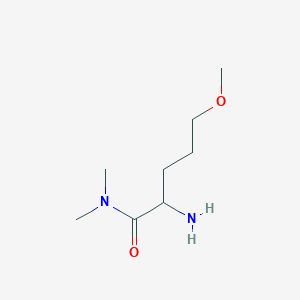
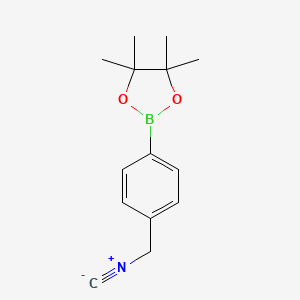

![2,7-Diazatricyclo[6.4.0.0,2,6]dodeca-1(12),6,8,10-tetraen-4-amine dihydrochloride](/img/structure/B13571916.png)
